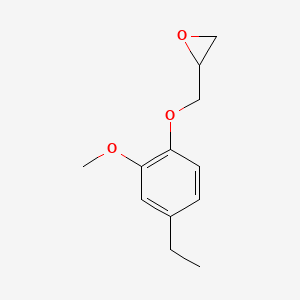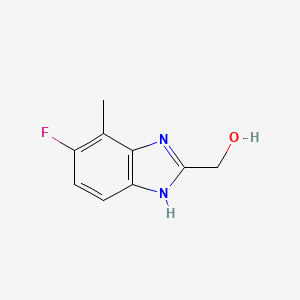
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is a compound used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methylsulfonyl group, and a benzyl ester moiety. These functional groups make it a versatile intermediate in the synthesis of various peptides and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The benzyl ester moiety is usually introduced using benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In an industrial setting, the production of N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts in a continuous flow reactor can facilitate the separation of products and improve the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are employed for Boc deprotection.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a building block in the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester moiety can be selectively removed under specific conditions. The methylsulfonyl group can participate in various chemical transformations, making the compound a versatile intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester
- N-Boc-4,4-Difluoro-L-proline methyl ester
- N-Boc-4-oxo-L-proline methyl ester
Uniqueness
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is unique due to the presence of the methylsulfonyl group, which imparts specific chemical reactivity. This makes it distinct from other Boc-protected amino acid derivatives that may lack this functional group .
Propriétés
Numéro CAS |
1289646-78-1 |
|---|---|
Formule moléculaire |
C22H27NO6S |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 |
Clé InChI |
PHBQFYLTLBWTNF-IBGZPJMESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926208.png)
![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)
![Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B11926219.png)


![1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11926242.png)
